molecular formula C24H19N3O4 B12183676 N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12183676
M. Wt: 413.4 g/mol
InChI Key: IGMBRXUFAZQYMY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methoxyphenyl group, and a dihydroquinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dihydroquinazoline core: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the acetylphenyl group: This step involves the acetylation of an aromatic amine, followed by coupling with the dihydroquinazoline core.

    Introduction of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where a methoxy-substituted aromatic compound is introduced to the intermediate product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or reduced aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-N’-(2-methoxyphenyl)urea
  • 4-acetylphenyl N-(5-chloro-2-methoxyphenyl)carbamate

Uniqueness

N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and its dihydroquinazoline core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C24H19N3O4/c1-15(28)16-7-10-18(11-8-16)26-23(29)17-9-12-19-20(13-17)25-14-27(24(19)30)21-5-3-4-6-22(21)31-2/h3-14H,1-2H3,(H,26,29)

InChI Key

IGMBRXUFAZQYMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC

Origin of Product

United States

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